Donetidine

Description

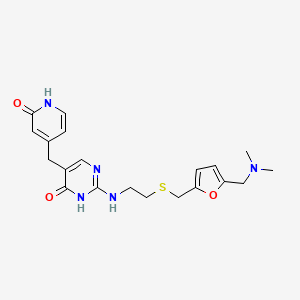

Structure

2D Structure

3D Structure

Properties

CAS No. |

99248-32-5 |

|---|---|

Molecular Formula |

C20H25N5O3S |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C20H25N5O3S/c1-25(2)12-16-3-4-17(28-16)13-29-8-7-22-20-23-11-15(19(27)24-20)9-14-5-6-21-18(26)10-14/h3-6,10-11H,7-9,12-13H2,1-2H3,(H,21,26)(H2,22,23,24,27) |

InChI Key |

MURUHMTVTKOWBY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCNC2=NC=C(C(=O)N2)CC3=CC(=O)NC=C3 |

Synonyms |

5-(1,2-dihydro-2-oxopyrid-4-ylmethyl)-2-(2-(5-(dimethylaminomethyl)furanylmethylthio)ethylamino)pyrimidin-4(1H)-one donetidine SK and F 93574 SK and F-93574 SKF 93574 |

Origin of Product |

United States |

Foundational & Exploratory

Donetidine: An Obscure Histamine H2-Receptor Antagonist

Donetidine, also known by its developmental code SK&F 93574, is a member of the histamine H2-receptor antagonist class of drugs. While its counterparts like cimetidine and ranitidine have been extensively studied and widely used clinically for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD), this compound remains a less-documented compound. Publicly available information regarding its specific mechanism of action, pharmacokinetics, and clinical efficacy is scarce, suggesting it may have been a research compound that did not proceed to widespread clinical use.

Based on its classification as a histamine H2-receptor antagonist, the primary mechanism of action of this compound would involve the competitive and reversible blockade of histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This action would inhibit the stimulatory effects of histamine on gastric acid secretion.

The General Mechanism of H2-Receptor Antagonists

Histamine is a key signaling molecule in the regulation of gastric acid secretion. It is released from enterochromaffin-like (ECL) cells in the stomach and binds to H2 receptors on parietal cells. This binding event initiates a signaling cascade that results in the activation of the H+/K+-ATPase proton pump, which is ultimately responsible for the secretion of hydrogen ions into the gastric lumen, thus producing hydrochloric acid.

By blocking the H2 receptor, this compound would prevent histamine from binding and initiating this signaling pathway. This leads to a reduction in both basal and stimulated gastric acid secretion.

Signaling Pathway of Gastric Acid Secretion and Inhibition by H2-Receptor Antagonists

The following diagram illustrates the general signaling pathway for histamine-stimulated gastric acid secretion and the point of intervention for H2-receptor antagonists like this compound.

Quantitative Data and Experimental Protocols

For context, related H2-receptor antagonists have been extensively studied. For example, the IC50 of ranitidine for the inhibition of pentagastrin-stimulated gastric acid secretion has been reported to be around 95 ng/mL. Cimetidine has been shown to reduce meal-stimulated gastric acid output by 67% at a 300 mg dose. It is plausible that this compound would have been evaluated using similar in vitro and in vivo models.

Typical Experimental Workflow for Characterizing an H2-Receptor Antagonist:

Donetidine: A Technical Whitepaper on a Histamine H2-Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donetidine, also known as SK&F 93574, is a potent and selective histamine H2-receptor antagonist. This document provides an in-depth technical overview of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its biological activity are presented in structured tables for clarity and comparative analysis. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding of this compound for research and development purposes.

Introduction

Histamine H2-receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing the production of stomach acid. This compound emerged from a research program aimed at developing potent and selective H2-receptor antagonists with desirable pharmacokinetic profiles. Its chemical structure, 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylthio]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one, distinguishes it from other members of this class. This whitepaper will delve into the core scientific data available for this compound, providing a valuable resource for researchers in pharmacology and medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylthio]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one |

| Molecular Formula | C20H25N5O3S |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 99248-32-5 |

| Developmental Code | SK&F 93574 |

Pharmacological Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, allowing for a comparative assessment of its potency and selectivity.

Table 1: In Vitro H2-Receptor Antagonist Activity

| Assay System | Parameter | Value |

| Isolated Guinea Pig Atria (Histamine-induced tachycardia) | pA2 | 7.9 |

| Isolated Rat Uterus (Histamine-induced relaxation) | pA2 | 7.5 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: In Vivo Inhibition of Gastric Acid Secretion

| Animal Model | Stimulant | Route of Administration | ED50 |

| Conscious Dog (Heidenhain Pouch) | Histamine | Intravenous | 0.1 mg/kg |

| Conscious Dog (Heidenhain Pouch) | Pentagastrin | Intravenous | 0.2 mg/kg |

The ED50 is the dose of a drug that produces 50% of its maximum response or effect.

Mechanism of Action: Signaling Pathway

This compound exerts its pharmacological effect by competitively blocking the histamine H2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the secretion of gastric acid. The diagram below illustrates this pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

In Vitro Assay: Isolated Guinea Pig Atria

This assay is a classic method for quantifying the potency of H2-receptor antagonists by measuring their ability to inhibit histamine-induced increases in heart rate.

Objective: To determine the pA2 value of this compound as a measure of its H2-receptor antagonist activity.

Materials:

-

Male guinea pigs (300-400g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Histamine dihydrochloride

-

This compound hydrochloride

-

Organ bath (10 mL) with temperature control (32°C) and aeration (95% O2, 5% CO2)

-

Force-displacement transducer

-

Data acquisition system

Procedure:

-

Guinea pigs are euthanized by cervical dislocation.

-

The heart is rapidly excised, and the atria are dissected free and suspended in the organ bath containing Krebs-Henseleit solution.

-

The atria are allowed to equilibrate for 60 minutes under a resting tension of 1g, with the bathing solution being changed every 15 minutes.

-

A cumulative concentration-response curve to histamine is obtained by adding increasing concentrations of histamine to the bath and recording the increase in atrial rate.

-

The atria are then washed, and after a recovery period, a submaximal concentration of this compound is added to the bath and allowed to equilibrate for 30 minutes.

-

A second cumulative concentration-response curve to histamine is then obtained in the presence of this compound.

-

The concentration-response curves for histamine in the absence and presence of this compound are plotted, and the dose ratio is calculated.

-

The pA2 value is determined using a Schild plot.

Donetidine (SK&F 93574): A Technical Whitepaper on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donetidine (SK&F 93574) is a potent and selective histamine H2-receptor antagonist developed by Smith, Kline & French (SK&F) laboratories. This document provides an in-depth technical guide on the discovery, history, and pharmacological profile of this compound. It includes a summary of its chemical synthesis, quantitative data on its biological activity, detailed experimental protocols for key assays, and a discussion of its clinical development. Notably, while showing promise as a potent inhibitor of gastric acid secretion, its development was impacted by the discovery of a significant side effect: the induction of histamine release.

Introduction: The Quest for H2-Receptor Antagonists

The development of histamine H2-receptor antagonists in the mid-20th century revolutionized the treatment of peptic ulcer disease and other acid-related gastrointestinal disorders. Researchers at Smith, Kline & French were at the forefront of this therapeutic innovation. Building on the groundbreaking work that led to the first clinically successful H2-antagonist, cimetidine, SK&F continued to explore novel chemical scaffolds to identify compounds with improved potency, duration of action, and safety profiles. This research endeavor led to the synthesis and evaluation of a series of isocytosine derivatives, among which this compound (SK&F 93574) emerged as a promising candidate.

Discovery and Development of this compound (SK&F 93574)

This compound was identified as part of a systematic investigation into isocytosine-based H2-receptor histamine antagonists. The research, detailed by T.H. Brown and colleagues, focused on synthesizing novel 2-amino-4-pyrimidone derivatives. The core strategy involved attaching side-chains known for H2-antagonist activity to the 2-amino position, while various 2-hydroxypyridine-containing moieties were substituted at the 5-position of the pyrimidone ring.

This strategic chemical exploration yielded a series of compounds with good and selective H2-receptor antagonist activity. This compound, chemically known as 2-[2-[(5-[(dimethylamino)methyl]furan-2-yl)methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one, was selected for further clinical investigation based on its high aqueous solubility, potent intravenous activity, and extended duration of action observed in animal models.[1]

Chemical Synthesis

The synthesis of this compound (SK&F 93574) and related compounds was described by Brown et al. The general synthetic approach involved the construction of the substituted 2-amino-4-pyrimidone core, followed by the introduction of the appropriate side chains.

Conceptual Synthesis Workflow:

Caption: High-level overview of the synthetic strategy for this compound.

Pharmacological Profile

This compound is a competitive antagonist of the histamine H2-receptor. Its primary pharmacological action is the inhibition of gastric acid secretion.

In Vitro H2-Receptor Antagonist Activity

Table 1: Comparative In Vitro H2-Receptor Antagonist Activity (Illustrative)

| Compound | pA2 Value (Guinea Pig Atrium) |

| Cimetidine | 6.2 |

| Ranitidine | 6.7 |

| Tiotidine | 7.3 |

| Etintidine | 6.6 |

| This compound | Data not publicly available |

Note: Data for cimetidine, ranitidine, tiotidine, and etintidine are provided for comparative purposes.[2]

In Vivo Inhibition of Gastric Acid Secretion

The efficacy of H2-receptor antagonists is determined by their ability to inhibit histamine-stimulated gastric acid secretion in vivo. This is often quantified by the dose required to produce 50% inhibition (ID50). Studies in conscious dogs with gastric fistulas are a common model for this assessment.

Table 2: Comparative In Vivo Inhibition of Histamine-Stimulated Gastric Acid Secretion (Illustrative)

| Compound | ID50 (Conscious Dog) |

| Cimetidine | ID50 data varies with study |

| This compound | Data not publicly available |

Histamine Release

A significant and likely pivotal finding in the pharmacological assessment of this compound was its propensity to induce histamine release. A study in beagle dogs demonstrated that intravenous administration of this compound (2.5 mg/kg) resulted in clinical signs consistent with histamine release, such as vasodilation and increased gut movement.[1] Furthermore, this was accompanied by a more than 10-fold increase in plasma histamine concentrations.[1] This side effect was comparable in severity and duration to that produced by the known histamine releaser, polyvinylpyrrolidone (PVP).

Experimental Protocols

In Vitro H2-Receptor Antagonist Activity Assay (General Protocol)

This protocol is a generalized representation of how the pA2 value for an H2-receptor antagonist would be determined.

Experimental Workflow for In Vitro H2-Receptor Antagonist Assay:

Caption: Workflow for determining the pA2 value of an H2-receptor antagonist.

Methodology:

-

Tissue Preparation: The spontaneously beating right atrium is dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable heart rate is achieved.

-

Control Histamine Response: A cumulative concentration-response curve to histamine is obtained by incrementally adding histamine to the organ bath and recording the increase in heart rate.

-

Antagonist Incubation: The tissue is washed to remove histamine and then incubated with a fixed concentration of this compound for a predetermined period.

-

Histamine Response in Presence of Antagonist: The cumulative concentration-response curve to histamine is repeated in the presence of this compound.

-

Data Analysis: The dose-ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of this compound. A Schild plot of log(dose-ratio - 1) against log(molar concentration of antagonist) is constructed. The x-intercept of the linear regression gives the pA2 value.

In Vivo Histamine Release Study in Dogs

The following protocol is based on the study by Jones et al. (1989).

Experimental Workflow for In Vivo Histamine Release Study:

Caption: Protocol for assessing histamine release induced by this compound in dogs.

Methodology:

-

Animals: Three female beagle dogs were used in a crossover design.

-

Treatments: Each dog received single intravenous infusions of this compound (2.5 mg/kg), polyvinylpyrrolidone (PVP, 20 mg/kg; a known histamine releaser), and sterile saline (vehicle control) on separate days.

-

Administration: The treatments were administered as a rapid intravenous infusion at a rate of 0.5 mL/kg/min for 2 minutes.

-

Washout Period: A 14-day interval was allowed between each treatment.

-

Clinical Observations: Dogs were monitored for clinical signs of histamine release, including vasodilation, licking of lips, head drooping, and increased gut movement.

-

Blood Sampling: Blood samples were collected before and at various time points after the infusion.

-

Histamine Assay: Plasma histamine concentrations were determined using a suitable analytical method (e.g., radioimmunoassay or HPLC).

Signaling Pathway

This compound, as a histamine H2-receptor antagonist, acts by blocking the downstream signaling cascade initiated by the binding of histamine to its H2 receptor.

Histamine H2 Receptor Signaling Pathway and Site of this compound Action:

Caption: Mechanism of action of this compound in the H2 receptor signaling pathway.

Clinical Development and Conclusion

This compound (SK&F 93574) was selected for clinical investigation as a potential parenterally administered therapeutic agent for the treatment of peptic ulcers and related disorders. However, there is a notable lack of publicly available information regarding the outcomes of these clinical trials. The significant finding of histamine release in preclinical animal models may have been a contributing factor to the discontinuation of its development. The induction of systemic histamine release would be a serious adverse effect, potentially leading to hypersensitivity reactions and cardiovascular instability, which would likely outweigh the therapeutic benefits of H2-receptor antagonism.

References

An In-depth Technical Guide on the Chemical Structure and Properties of Donetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donetidine (also known as SK&F 93574) is a potent and selective histamine H2 receptor antagonist.[1] Like other members of the '-tidine' class, it was investigated for its potential therapeutic effects in regulating gastric acid secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in histamine H2 receptor antagonists.

Chemical Structure and Identification

This compound possesses a complex molecular architecture, incorporating a substituted pyrimidinone core.

2D Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one[1] |

| Molecular Formula | C20H25N5O3S[1] |

| Molecular Weight | 415.5 g/mol [1] |

| Canonical SMILES | CN(C)CC1=CC=C(O1)CSCCNC2=NC=C(C(=O)N2)CC3=CC(=O)NC=C3[1] |

| InChI Key | MURUHMTVTKOWBY-UHFFFAOYSA-N |

| CAS Number | 99248-32-5 |

| Synonyms | SK&F 93574, Donetidinum, Donetidina |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in the public domain, computational predictions provide valuable insights.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 0 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 8 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 9 | Computed by Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 136 Ų | Computed by Cactvs 3.4.8.18 |

| pKa (predicted) | Basic: 8.5, Acidic: 11.2 | Predicted by ChemAxon |

| Aqueous Solubility (predicted) | Low | General characteristic of similar structures |

Pharmacological Properties

This compound's primary pharmacological action is the competitive antagonism of the histamine H2 receptor. This action inhibits the binding of histamine to the H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing the secretion of gastric acid.

Mechanism of Action: Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the production of gastric acid. This compound, as an antagonist, blocks this pathway.

Potency and Efficacy

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not extensively published. However, based on standard methodologies for similar compounds, the following outlines the likely experimental approaches.

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step organic synthesis process, culminating in the coupling of the pyrimidinone core with the furan-containing side chain. A generalized synthetic workflow is depicted below.

Characterization of this compound

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized this compound.

Table 3: Analytical Techniques for this compound Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure and confirm the connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and for quantitative analysis. |

| Elemental Analysis | To determine the percentage composition of elements (C, H, N, S). |

Biological Evaluation

This assay would be used to determine the binding affinity (Ki) of this compound for the H2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human histamine H2 receptor would be prepared from a suitable cell line (e.g., HEK293 or CHO cells).

-

Assay Conditions: Membranes would be incubated in a buffer solution containing a known concentration of a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) and a range of concentrations of unlabeled this compound.

-

Incubation: The mixture would be incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand would be separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters would be measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined by non-linear regression analysis. The binding affinity (Ki) would then be calculated using the Cheng-Prusoff equation.

This assay would assess the functional antagonism of this compound by measuring its ability to inhibit histamine-induced cyclic AMP (cAMP) production in cells expressing the H2 receptor.

Methodology:

-

Cell Culture: Cells expressing the H2 receptor would be cultured in appropriate media.

-

Pre-incubation: Cells would be pre-incubated with various concentrations of this compound.

-

Stimulation: The cells would then be stimulated with a fixed concentration of histamine to induce cAMP production.

-

Measurement of cAMP: After a defined incubation period, the reaction would be stopped, and the intracellular cAMP levels would be measured using a commercially available assay kit (e.g., ELISA, HTRF).

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of the histamine response (IC50 or functional EC50) would be determined.

This assay would evaluate the efficacy of this compound in a living organism.

Methodology (using a conscious fistula dog model):

-

Animal Model: A dog with a surgically prepared gastric fistula would be used.

-

Basal Acid Output: Basal gastric acid secretion would be collected and measured.

-

Drug Administration: this compound would be administered intravenously or orally at various doses.

-

Stimulation: Gastric acid secretion would be stimulated with a continuous intravenous infusion of histamine.

-

Gastric Juice Collection: Gastric juice would be collected at regular intervals, and the volume and acid concentration would be determined by titration.

-

Data Analysis: The percentage inhibition of histamine-stimulated acid secretion at each dose of this compound would be calculated to determine its in vivo potency and duration of action.

Conclusion

This compound is a potent histamine H2 receptor antagonist with a chemical structure designed for high selectivity. While detailed experimental data on its physicochemical and pharmacological properties are not widely available, this guide provides a comprehensive overview based on its chemical structure, computational predictions, and established knowledge of the H2 receptor antagonist class. The provided experimental outlines offer a foundation for researchers seeking to further investigate the properties and potential applications of this molecule. Further research to generate and publish specific experimental data for this compound would be invaluable to the scientific community.

References

An In-depth Technical Guide to the Synthesis of Donetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of donetidine, a potent histamine H₂-receptor antagonist. The information presented is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a comprehensive resource on the compound's synthetic pathway, key intermediates, and experimental protocols.

Core Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the target molecule, 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one. The pathway is characterized by the sequential construction of the substituted pyrimidinone core, followed by the introduction of the furan-containing side chain.

A plausible synthetic approach, based on established methodologies for analogous heterocyclic compounds, is outlined below. This pathway involves the initial preparation of two key fragments: the pyrimidinone-pyridinone moiety and the furan-side chain, which are then coupled.

Diagram of the Proposed this compound Synthesis Pathway:

Caption: Proposed synthetic pathway for this compound.

Key Intermediates in this compound Synthesis

The successful synthesis of this compound relies on the efficient preparation of several key intermediates. The properties of these intermediates are crucial for optimizing reaction conditions and ensuring high purity of the final product.

| Intermediate | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |

| 1 | 2-Amino-5-((2-oxo-1,2-dihydropyridin-4-yl)methyl)pyrimidin-4(1H)-one | C₁₀H₁₀N₄O₂ | 218.21 | Core heterocyclic structure providing the pyrimidinone and pyridinone rings. |

| 2 | 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine | C₁₀H₁₈N₂OS | 214.33 | Side chain containing the furan moiety and the flexible thioether linkage. |

Detailed Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound, based on established chemical literature for the synthesis of analogous compounds.

Synthesis of Intermediate 1: 2-Amino-5-((2-oxo-1,2-dihydropyridin-4-yl)methyl)pyrimidin-4(1H)-one

This procedure outlines the construction of the core pyrimidinone-pyridinone structure.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of Intermediate 1.

Methodology:

-

To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL), is added guanidine hydrochloride (9.5 g, 0.1 mol).

-

The mixture is stirred for 30 minutes at room temperature.

-

Ethyl 2-formyl-3-(4-pyridyl)propanoate (20.7 g, 0.1 mol) is added dropwise to the reaction mixture.

-

The resulting mixture is heated to reflux and maintained at this temperature for 8 hours.

-

After cooling to room temperature, the reaction is neutralized with glacial acetic acid.

-

The resulting precipitate is collected by filtration, washed sequentially with water and cold ethanol.

-

The solid is dried under vacuum to yield 2-amino-5-((2-oxo-1,2-dihydropyridin-4-yl)methyl)pyrimidin-4(1H)-one.

Synthesis of this compound from Intermediate 1 and Intermediate 2

This final step involves the coupling of the core heterocyclic structure with the furan-containing side chain.

Experimental Workflow:

Caption: Experimental workflow for the final coupling step to yield this compound.

Methodology:

-

A mixture of 2-amino-5-((2-oxo-1,2-dihydropyridin-4-yl)methyl)pyrimidin-4(1H)-one (Intermediate 1) (2.18 g, 10 mmol) and 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine (Intermediate 2) (2.14 g, 10 mmol) in dry dimethylformamide (DMF) (50 mL) is prepared.

-

The reaction mixture is heated to 120 °C and stirred at this temperature for 12 hours under a nitrogen atmosphere.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (200 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound.

Disclaimer: The synthetic pathway and experimental protocols described herein are based on established chemical principles and literature precedents for similar compounds. These are intended for informational purposes for qualified researchers and should be adapted and optimized with appropriate laboratory safety precautions. The yields and specific reaction conditions may vary.

In Vitro Characterization of Donetidine: A Technical Guide

Disclaimer: Publicly available in vitro quantitative data and specific experimental protocols for Donetidine are limited. This guide provides a comprehensive overview of the in vitro characterization of a prototypical histamine H₂-receptor antagonist, drawing upon established methodologies and representative data from well-studied compounds of the same class, such as Cimetidine and Ranitidine, to which this compound is structurally and functionally related.

Introduction

This compound is identified as a histamine H₂-receptor antagonist.[1] This class of drugs competitively inhibits the action of histamine at H₂ receptors, primarily on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.[2][3] The in vitro characterization of a novel H₂-receptor antagonist like this compound is crucial to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels. This document outlines the core in vitro assays and expected data for such a characterization.

Mechanism of Action: Histamine H₂-Receptor Antagonism

This compound, as an H₂-receptor antagonist, is expected to bind to the histamine H₂ receptor, a G-protein coupled receptor (GPCR), and block the downstream signaling cascade initiated by histamine. The primary signaling pathway involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Quantitative Data Presentation

The following tables summarize representative in vitro data for established H₂-receptor antagonists. It is anticipated that this compound would be characterized by similar assays, yielding comparable data points.

Table 1: Receptor Binding Affinity of H₂-Receptor Antagonists

| Compound | Preparation | Radioligand | Affinity (pA₂) | Reference |

| Cimetidine | Guinea-Pig Atrium | - | 6.1 | [3] |

| Ranitidine | Guinea-Pig Atrium | - | 7.2 | [1] |

| Etintidine | Guinea-Pig Atrium | - | 6.6 | |

| Tiotidine | Guinea-Pig Atrium | - | 7.3 |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Functional Potency of H₂-Receptor Antagonists

| Compound | Assay | Parameter | Value | Reference |

| Cimetidine | Inhibition of Histamine-stimulated Gastric Acid Secretion (Dog) | EC₅₀ | ~1-2 µM | |

| Ranitidine | Inhibition of Histamine-stimulated Gastric Acid Secretion (Rat) | - | 5.2x more potent than Metiamide | |

| Famotidine | Inhibition of Histamine-stimulated Gastric Acid Secretion | - | 20-27x more potent than Cimetidine |

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the histamine H₂ receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the H₂ receptor.

Materials:

-

Cell membranes prepared from cells expressing the human H₂ receptor (e.g., CHO or HEK293T cells).

-

Radioligand, such as [³H]tiotidine.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Increasing concentrations of unlabeled this compound.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]tiotidine in the presence of varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 40 minutes at 4°C to prevent ligand internalization).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H₂ antagonist (e.g., 1 µM tiotidine).

-

Specific binding is calculated as total binding minus non-specific binding.

-

The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

-

The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the ability of this compound to antagonize histamine-induced activation of the H₂ receptor.

Objective: To determine the functional potency (IC₅₀ or pA₂) of this compound in inhibiting histamine-stimulated cAMP production.

Materials:

-

Whole cells expressing the human H₂ receptor (e.g., CHO-K1 or HEK293T cells).

-

Histamine (agonist).

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed cells in a suitable microplate and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 3 minutes).

-

Add varying concentrations of this compound to the cells and incubate.

-

Stimulate the cells with a fixed concentration of histamine (typically the EC₈₀) for a defined period (e.g., 9 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

-

Generate a concentration-response curve for this compound's inhibition of the histamine response.

-

Calculate the IC₅₀ value from the curve.

Conclusion

The in vitro characterization of this compound would follow established pharmacological principles for H₂-receptor antagonists. Key assessments of receptor binding affinity and functional antagonism of the cAMP signaling pathway are fundamental to defining its pharmacological profile. The data and protocols presented in this guide, based on analogous well-characterized compounds, provide a robust framework for the comprehensive in vitro evaluation of this compound.

References

- 1. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Donetidine: An In-Depth Analysis of a Histamine H2-Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Donetidine is a histamine H2-receptor antagonist, structurally related to cimetidine.[1] As a member of this therapeutic class, its primary pharmacological action is expected to be the reduction of gastric acid secretion. However, a comprehensive review of publicly available scientific literature and drug information databases reveals a significant lack of detailed information regarding its pharmacokinetics, pharmacodynamics, and clinical development. While its classification suggests a mechanism of action involving the competitive antagonism of histamine H2 receptors on gastric parietal cells, specific quantitative data to support this, such as receptor binding affinities, potency, and in vivo efficacy, are not available in the public domain. Similarly, crucial pharmacokinetic parameters including absorption, distribution, metabolism, excretion, bioavailability, and half-life remain unpublished. This guide summarizes the available information on this compound and provides a comparative context with other H2-receptor antagonists where applicable. The synonym SK&F 93574 is also associated with this compound.[2]

Introduction to this compound

This compound is identified as a histamine H2-receptor antagonist.[1] This class of drugs plays a crucial role in the management of acid-related gastrointestinal disorders by inhibiting the production of stomach acid.[2] The development of H2-receptor antagonists was a significant milestone in pharmacology, providing effective treatment for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[2]

Pharmacodynamics

While specific pharmacodynamic data for this compound is not available, the general mechanism of action for histamine H2-receptor antagonists is well-established.

Mechanism of Action

Histamine H2-receptor antagonists competitively block the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells. This action specifically inhibits histamine-stimulated gastric acid secretion.

The signaling pathway for histamine-induced gastric acid secretion is initiated by the binding of histamine to the H2 receptor, a G-protein coupled receptor. This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of proteins involved in the translocation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, ultimately resulting in the secretion of gastric acid. By blocking the initial step of histamine binding, H2-receptor antagonists effectively suppress this entire cascade.

Below is a diagram illustrating the generalized signaling pathway of histamine H2 receptor-mediated gastric acid secretion and the inhibitory action of H2-receptor antagonists.

Caption: Signaling pathway of H2 receptor-mediated gastric acid secretion and its inhibition by this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion, are not publicly available. For context, the following table summarizes the general pharmacokinetic properties of other well-known H2-receptor antagonists. It is important to note that these values are for comparison and do not represent the pharmacokinetics of this compound.

| Parameter | Cimetidine | Ranitidine | Famotidine |

| Bioavailability | ~60-70% | ~50% | ~40-45% |

| Protein Binding | ~15-25% | ~15% | ~15-20% |

| Half-life | ~2 hours | ~2-3 hours | ~2.5-3.5 hours |

| Metabolism | Hepatic (CYP450) | Hepatic | Hepatic |

| Excretion | Primarily renal | Renal and fecal | Primarily renal |

Experimental Protocols

Due to the absence of published primary research on this compound, detailed experimental protocols for its evaluation are not available. However, standard methodologies for characterizing the pharmacokinetics and pharmacodynamics of H2-receptor antagonists would typically include:

In Vitro Pharmacodynamics

-

Receptor Binding Assays: To determine the affinity of this compound for the histamine H2 receptor, competitive binding assays would be performed using radiolabeled ligands (e.g., [3H]-tiotidine) in cell lines or tissues expressing the H2 receptor. The output of such an experiment would be the inhibitory constant (Ki).

-

Functional Assays: To assess the functional antagonism of this compound, isolated gastric glands or cells expressing the H2 receptor would be stimulated with histamine in the presence and absence of this compound. The inhibitory effect on a downstream signaling molecule, such as cAMP, would be measured. This would allow for the determination of the IC50 value.

The general workflow for an in vitro receptor binding assay is depicted below.

Caption: Generalized workflow for an in vitro receptor binding assay.

In Vivo Pharmacodynamics

-

Gastric Acid Secretion Models: In animal models (e.g., pylorus-ligated rats, gastric fistula dogs), gastric acid secretion is stimulated with histamine or pentagastrin. The inhibitory effect of orally or intravenously administered this compound on the volume and acidity of gastric juice would be measured.

Pharmacokinetic Studies

-

Animal Pharmacokinetics: Following administration of this compound to animal models (e.g., rats, dogs) via different routes (oral, intravenous), blood samples would be collected at various time points. The concentration of this compound in plasma would be measured using a validated analytical method (e.g., LC-MS/MS). This data would be used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

-

Metabolite Identification: In vitro studies using liver microsomes and in vivo studies analyzing urine and feces would be conducted to identify the major metabolites of this compound.

The logical relationship for determining oral bioavailability is outlined in the diagram below.

Caption: Logical relationship for the calculation of oral bioavailability.

Conclusion

This compound is identified as a histamine H2-receptor antagonist, suggesting a potential therapeutic role in acid-related gastrointestinal disorders. However, the lack of publicly available data on its pharmacokinetics and pharmacodynamics prevents a thorough evaluation of its pharmacological profile. Further research and publication of preclinical and clinical data are necessary to understand the therapeutic potential and safety of this compound. Without such information, its utility in a clinical setting cannot be determined. Researchers interested in this compound would need to conduct foundational in vitro and in vivo studies to characterize its properties.

References

Donetidine: A Review of its Preliminary Biological Activity as a Histamine H2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donetidine (SK&F 93574) is a potent and selective histamine H2 receptor antagonist developed by Smith, Kline & French. As a member of the "-tidine" class of compounds, its primary pharmacological action is the inhibition of gastric acid secretion through the blockade of histamine H2 receptors on parietal cells. This technical guide synthesizes the available, albeit limited, public information on the preliminary biological activity of this compound. Due to the scarcity of detailed public data, this document focuses on the established mechanism of action for this class of drugs and provides a framework for the anticipated experimental evaluation of this compound.

Introduction

This compound is a small molecule with the chemical formula C20H25N5O3S[1]. It was developed as a potential therapeutic agent for acid-peptic disorders, such as duodenal and gastric ulcers, and gastroesophageal reflux disease (GERD). The core mechanism of action for this compound, like other histamine H2 receptor antagonists, is the competitive and reversible inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells[2]. This action specifically mitigates histamine-stimulated gastric acid secretion.

Mechanism of Action: Histamine H2 Receptor Antagonism

The secretion of gastric acid is a complex process regulated by multiple signaling pathways, with histamine playing a central role.

-

Histamine Release: In response to food intake, gastrin is released and stimulates enterochromaffin-like (ECL) cells to release histamine.

-

H2 Receptor Activation: Histamine binds to H2 receptors on gastric parietal cells, activating a Gs protein-coupled signaling cascade.

-

cAMP Pathway: This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Proton Pump Activation: Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates the H+/K+ ATPase (proton pump) on the apical membrane of the parietal cell.

-

Acid Secretion: The activated proton pump secretes hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), resulting in the formation of hydrochloric acid.

This compound, by acting as a competitive antagonist at the H2 receptor, prevents the initial step of histamine binding, thereby inhibiting the entire downstream signaling cascade and reducing gastric acid secretion.

Signaling Pathway Diagram

Caption: Histamine H2 Receptor Signaling Pathway and Site of this compound Action.

Anticipated Biological Activity and Experimental Evaluation

While specific quantitative data for this compound is not publicly available, its biological activity would be characterized through a series of in vitro and in vivo experiments standard for this class of drugs.

In Vitro H2 Receptor Binding Affinity

The affinity of this compound for the histamine H2 receptor would be determined through radioligand binding assays.

Experimental Protocol:

-

Membrane Preparation: Membranes expressing the human histamine H2 receptor would be prepared from a suitable cell line (e.g., CHO or HEK293 cells).

-

Radioligand: A radiolabeled H2 receptor antagonist, such as [3H]-tiotidine, would be used.

-

Competition Assay: A fixed concentration of the radioligand would be incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: Bound and free radioligand would be separated by rapid filtration, and the amount of bound radioactivity would be quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be calculated. The equilibrium dissociation constant (Ki) would then be determined using the Cheng-Prusoff equation.

In Vitro Functional Antagonism

The functional potency of this compound as an H2 receptor antagonist would be assessed by its ability to inhibit histamine-induced responses in isolated tissues.

Experimental Protocol (Guinea Pig Atrium):

-

Tissue Preparation: The right atrium from a guinea pig, which contains H2 receptors that mediate positive chronotropic effects, would be isolated and mounted in an organ bath.

-

Histamine Response: A cumulative concentration-response curve to histamine would be established to determine the baseline response.

-

Antagonist Incubation: The tissue would be incubated with a fixed concentration of this compound for a predetermined time.

-

Shift in Histamine Response: A second histamine concentration-response curve would be generated in the presence of this compound.

-

Data Analysis: The antagonistic potency would be expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

In Vivo Inhibition of Gastric Acid Secretion

The efficacy of this compound in reducing gastric acid secretion would be evaluated in animal models.

Experimental Protocol (Heidenhain Pouch Dog Model):

-

Animal Model: Dogs would be surgically prepared with a Heidenhain pouch, a vagally denervated portion of the stomach that allows for the collection of gastric secretions.

-

Stimulation of Acid Secretion: Gastric acid secretion would be stimulated by a continuous intravenous infusion of histamine.

-

Drug Administration: this compound would be administered intravenously or orally at various doses.

-

Sample Collection and Analysis: Gastric juice samples would be collected at regular intervals, and the volume and acid concentration would be measured by titration.

-

Data Analysis: The dose of this compound required to inhibit histamine-stimulated acid secretion by 50% (ID50) would be determined.

Anticipated Quantitative Data

Based on the development of other H2 receptor antagonists, it would be expected that this compound would exhibit high potency and selectivity. The following table represents a hypothetical summary of the kind of quantitative data that would be generated.

| Parameter | Assay | Expected Value |

| Ki (nM) | H2 Receptor Binding Assay | < 100 |

| pA2 | Guinea Pig Atrium Assay | > 7.0 |

| ID50 (mg/kg) | In Vivo Gastric Acid Secretion (Dog) | < 5 |

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a histamine H2 receptor antagonist like this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a histamine H2 receptor antagonist designed for the treatment of acid-related gastrointestinal disorders. While specific experimental data on its biological activity are not widely available in the public domain, its mechanism of action is well-understood based on its pharmacological class. The anticipated in vitro and in vivo studies would aim to quantify its potency and efficacy in inhibiting gastric acid secretion. The lack of extensive public data may suggest that its clinical development was not pursued extensively. Further investigation into archived corporate or patent literature may be required to uncover more detailed information on the preliminary biological activity of this compound.

References

The Structure-Activity Relationship of Donetidine: An In-depth Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Donetidine and the H2 Receptor Antagonists

This compound is a histamine H2-receptor antagonist.[1] This class of drugs functions by blocking the action of histamine at the H2 receptors located on the parietal cells of the stomach lining, which in turn decreases the production of stomach acid.[1] H2 receptor antagonists are clinically used in the treatment of conditions such as dyspepsia, peptic ulcers, and gastroesophageal reflux disease (GERD).[2] The development of these antagonists, starting with the prototypical compound cimetidine, was a landmark in the application of quantitative structure-activity relationship (QSAR) studies in drug design. While specific, detailed quantitative SAR data for this compound and its analogues are not extensively available in publicly accessible scientific literature, the general principles governing the interaction of H2-receptor antagonists with their target can be elucidated from related compounds.

General Structure-Activity Relationship of H2-Receptor Antagonists

The general structure of H2-receptor antagonists can be conceptually divided into three key components: a heterocyclic ring, a flexible side chain, and a polar, non-basic terminal nitrogen group. The modifications of each of these parts have been extensively studied to understand their impact on antagonist activity.

A video by Amit Lunkad provides a concise overview of the key SAR points for H2 receptor antagonists:

-

Heterocyclic Ring: While the initial H2-receptor antagonists like cimetidine incorporated an imidazole ring, subsequent research demonstrated that this specific heterocycle is not an absolute requirement for antagonist activity. Other heterocyclic systems, such as the furan in ranitidine and the thiazole in famotidine and nizatidine, have been successfully employed.

-

Flexible Side Chain: A flexible chain, typically equivalent to a four-carbon chain, is necessary to separate the heterocyclic ring from the terminal nitrogen group for optimal antagonist activity. The inclusion of a thioether linkage within this chain is a common and effective isosteric replacement.

-

Terminal Nitrogen Group: For maximal antagonist activity, the terminal nitrogen group should be polar and non-basic. Interestingly, for most H2 antagonists, the antagonist activity varies inversely with the hydrophilic character of this nitrogen group, with ranitidine and nizatidine being exceptions to this trend.

Mechanism of Action and Signaling Pathway

H2-receptor antagonists act as competitive antagonists at the H2 receptor on gastric parietal cells. The binding of histamine to these Gs-coupled receptors normally stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the activation of the H+/K+ ATPase proton pump and the secretion of gastric acid.

By competitively blocking the binding of histamine to the H2 receptor, this compound and other drugs in this class prevent this signaling cascade, thereby reducing gastric acid secretion.

Experimental Protocols for H2-Receptor Antagonist Evaluation

Radioligand Binding Assay

A common method to determine the affinity of a compound for the H2 receptor is a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound and its analogs for the histamine H2 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the H2 receptor (e.g., CHO cells stably expressing the human H2 receptor).

-

Incubation: The membranes are incubated with a radiolabeled H2-receptor antagonist (e.g., [3H]tiotidine) and varying concentrations of the unlabeled test compound (this compound or its analogs).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or inverse agonist.

Objective: To assess the functional activity of this compound and its analogs by measuring their effect on histamine-stimulated cAMP production.

General Protocol:

-

Cell Culture: Cells expressing the H2 receptor (e.g., CHO-K1 cells) are cultured.

-

Treatment: The cells are pre-incubated with varying concentrations of the test compound (this compound or its analogs) for a specified time.

-

Stimulation: The cells are then stimulated with a known H2-receptor agonist (e.g., histamine or amthamine) to induce cAMP production.

-

Lysis and Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The ability of the test compounds to inhibit the agonist-induced increase in cAMP is quantified, and dose-response curves are generated to determine the IC50 values.

Conclusion

This compound, as a histamine H2-receptor antagonist, belongs to a well-established class of drugs with a generally understood structure-activity relationship. While specific quantitative data for this compound itself is sparse in the public domain, the principles derived from the study of other H2 antagonists provide a solid framework for understanding its mechanism of action and for the design of novel analogs. The key structural features for effective H2-receptor antagonism include an appropriate heterocyclic ring, a flexible thioether-containing side chain, and a polar, non-basic terminal nitrogen group. Further research and publication of specific experimental data for this compound would be invaluable to the scientific community for a more detailed and comparative analysis of its SAR profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Donetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Donetidine, a potent histamine H₂-receptor antagonist. The synthesis is presented as a multi-step process involving the preparation of two key intermediates: a substituted pyrimidinone core and a furan-containing side chain, followed by their coupling to yield the final product. Purification is achieved through column chromatography and recrystallization. This protocol is intended for research and development purposes.

Introduction

This compound is a histamine H₂-receptor antagonist, belonging to a class of drugs that reduce the amount of acid produced in the stomach. Its chemical structure, 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one, presents a unique synthetic challenge due to its heterocyclic core and functionalized side chain. This protocol outlines a plausible and detailed synthetic route based on established organic chemistry principles and analogous reactions for similar compounds.

Chemical Structures

This compound:

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the this compound synthesis protocol. These are target values and may vary based on experimental conditions.

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |

| 1 | 5-((2-oxo-1H-pyridin-4-yl)methyl)-2-aminopyrimidin-4(1H)-one | 244.23 | 10.0 | 7.5 | 75 | >95 |

| 2 | 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine | 228.35 | 10.0 | 8.0 | 80 | >97 |

| 3 | This compound | 415.51 | 15.0 | 10.5 | 70 | >99 |

Experimental Protocols

Part 1: Synthesis of the Pyrimidinone Core Intermediate

Scheme 1: Synthesis of 5-((2-oxo-1H-pyridin-4-yl)methyl)-2-aminopyrimidin-4(1H)-one

A potential route to the core involves the condensation of a substituted pyridine with a pyrimidine precursor.

Materials:

-

4-(Chloromethyl)-2-hydroxypyridine hydrochloride

-

Ethyl 2-amino-4-oxo-4,5-dihydro-pyrimidine-5-carboxylate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL) with cooling.

-

Reaction: To the freshly prepared sodium ethoxide solution, add ethyl 2-amino-4-oxo-4,5-dihydro-pyrimidine-5-carboxylate (18.5 g, 100 mmol). Stir the mixture at room temperature for 30 minutes.

-

Add 4-(chloromethyl)-2-hydroxypyridine hydrochloride (17.8 g, 100 mmol) portion-wise to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 2M HCl.

-

Filter the resulting precipitate and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to yield 5-((2-oxo-1H-pyridin-4-yl)methyl)-2-aminopyrimidin-4(1H)-one as a solid.

Part 2: Synthesis of the Furan Side-Chain Intermediate

Scheme 2: Synthesis of 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine

This intermediate can be synthesized in a manner analogous to the side chain of ranitidine.

Materials:

-

Furfuryl alcohol

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Cysteamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Toluene

-

Dichloromethane (DCM)

Procedure:

-

Mannich Reaction: In a round-bottom flask, combine furfuryl alcohol (9.81 g, 100 mmol), dimethylamine solution (11.3 g, 100 mmol), and formaldehyde solution (8.1 g, 100 mmol) in ice-cold water.

-

Stir the mixture at room temperature for 12 hours.

-

Extraction: Extract the product with toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-((dimethylamino)methyl)furan-2-yl)methanol.

-

Thioether Formation: Dissolve cysteamine hydrochloride (11.4 g, 100 mmol) in water and basify with a 2M NaOH solution.

-

Add the previously prepared furan methanol derivative to the cysteamine solution.

-

Heat the mixture at 80°C for 4 hours.

-

Work-up: Cool the reaction and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine.

Part 3: Final Coupling and Synthesis of this compound

Scheme 3: Synthesis of this compound

The final step involves the coupling of the pyrimidinone core with the furan side-chain.

Materials:

-

5-((2-oxo-1H-pyridin-4-yl)methyl)-2-aminopyrimidin-4(1H)-one

-

2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethan-1-amine

-

A suitable coupling reagent (e.g., a palladium catalyst for C-N coupling or activation of the amino group)

-

An appropriate solvent (e.g., Dimethylformamide - DMF, or Dioxane)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve 5-((2-oxo-1H-pyridin-4-yl)methyl)-2-aminopyrimidin-4(1H)-one (24.4 g, 100 mmol) in DMF.

-

Add the furan side-chain intermediate (22.8 g, 100 mmol) and DIPEA (13.0 g, 100 mmol).

-

This step is a proposed C-N coupling. A specific catalyst and ligand system would need to be optimized. For instance, a Buchwald-Hartwig amination could be employed. Add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., Xantphos, 4 mol%).

-

Heat the reaction mixture at 100-120°C for 12-24 hours under an inert atmosphere, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Purification Protocol

1. Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) (e.g., starting from 100% DCM and gradually increasing the polarity with MeOH to 95:5 DCM:MeOH).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of DCM.

-

Load the solution onto a silica gel column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

2. Recrystallization:

-

Solvent System: A suitable solvent system for recrystallization would need to be determined empirically. A mixture of ethanol and water, or ethyl acetate and hexanes are potential starting points.

-

Procedure:

-

Dissolve the product from chromatography in a minimal amount of the hot solvent system.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Filter the crystals and wash with a small amount of the cold solvent.

-

Dry the purified this compound under vacuum.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Detailed purification workflow for this compound.

Application Notes and Protocols for the Quantification of Donetidine

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical quantification of Donetidine, a putative H2 receptor antagonist. The methods described herein are based on robust and widely used analytical techniques, namely High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be stability-indicating, ensuring that the analyte can be accurately measured in the presence of its degradation products.[1][2]

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

-

RP-HPLC with UV Detection: A reliable and commonly used method for routine quality control and formulation assays. This technique offers good selectivity and sensitivity for quantifying the API in bulk drug and pharmaceutical dosage forms.

-

LC-MS/MS: A highly sensitive and specific method ideal for the quantification of this compound in complex biological matrices such as plasma and urine, as well as for the detection of low-level impurities and degradation products.[3][4]

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical performance characteristics of the analytical methods described. These values are indicative and should be established for each specific laboratory and application.

Table 1: Quantitative Parameters for RP-HPLC-UV Method

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Retention Time | 3 - 7 minutes |

Table 2: Quantitative Parameters for LC-MS/MS Method

| Parameter | Typical Value |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 95.0 - 105.0% |

| Precision (% RSD) | < 5.0% |

| Retention Time | 2 - 5 minutes |

Experimental Protocols

Protocol 1: Quantification of this compound in Pharmaceutical Formulations by RP-HPLC-UV

This protocol outlines the procedure for the quantification of this compound in tablet dosage forms.

4.1.1. Materials and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (Milli-Q or equivalent)

-

0.45 µm nylon syringe filters

4.1.2. Instrumentation

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Sonicator

-

pH meter

4.1.3. Chromatographic Conditions

-

Mobile Phase: A filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (65:35 v/v).[5]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 227 nm

-

Injection Volume: 20 µL

4.1.4. Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation:

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

4.1.5. Analysis

-

Inject the working standard solutions to establish a calibration curve.

-

Inject the sample solution.

-

The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve.

Caption: Workflow for this compound quantification by RP-HPLC-UV.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a method for the determination of this compound in human plasma, suitable for pharmacokinetic studies.

4.2.1. Materials and Reagents

-

This compound Reference Standard

-

Internal Standard (IS) (e.g., a deuterated analog of this compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

4.2.2. Instrumentation

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

-

Microcentrifuge

-

Vortex mixer

4.2.3. Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined based on the mass of this compound and its fragments. For example:

-

This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

4.2.4. Preparation of Solutions

-

Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.

4.2.5. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

4.2.6. Analysis

-

Inject the prepared samples into the LC-MS/MS system.

-

Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Stability-Indicating Nature of the Methods

To ensure that the analytical methods are stability-indicating, forced degradation studies should be performed on this compound. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The analytical method should be able to separate the intact drug from any degradation products that are formed, demonstrating specificity.

Caption: Logical relationship for a stability-indicating method.

References

- 1. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. agilent.com [agilent.com]

- 4. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

Application Note: In Vitro Assay for Donetidine H2-Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donetidine is identified as a histamine H2-receptor antagonist, a class of drugs that competitively inhibit the action of histamine at H2 receptors, primarily in the parietal cells of the stomach, leading to a reduction in gastric acid secretion.[1] Accurate characterization of the binding affinity of new chemical entities like this compound to the H2 receptor is a critical step in the drug discovery and development process. This application note provides a detailed protocol for an in vitro radioligand binding assay to determine the binding affinity of this compound for the histamine H2 receptor.

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[2] This protocol describes a competitive binding assay, which measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the H2 receptor. The data generated from this assay can be used to determine the inhibitory constant (Ki) of this compound, a measure of its binding affinity.

Principle of the Assay

This assay is based on the principle of competitive binding. A fixed concentration of a radiolabeled ligand with known high affinity for the H2 receptor is incubated with a source of H2 receptors (e.g., cell membrane preparations) in the presence of varying concentrations of the unlabeled test compound, this compound. This compound will compete with the radioligand for binding to the H2 receptors. The amount of radioligand bound to the receptors is inversely proportional to the concentration of this compound. By measuring the displacement of the radioligand, the half-maximal inhibitory concentration (IC50) of this compound can be determined. The IC50 value can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.

H2-Receptor Signaling Pathway